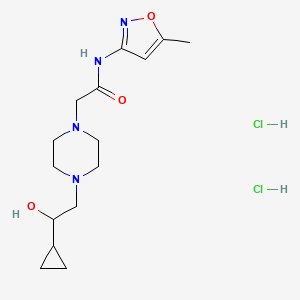

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride

Description

Properties

IUPAC Name |

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3.2ClH/c1-11-8-14(17-22-11)16-15(21)10-19-6-4-18(5-7-19)9-13(20)12-2-3-12;;/h8,12-13,20H,2-7,9-10H2,1H3,(H,16,17,21);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELDPGGIWOKRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 2-cyclopropyl-2-hydroxyethyl bromide under basic conditions to form 4-(2-cyclopropyl-2-hydroxyethyl)piperazine.

-

Isoxazole Ring Formation: : The next step involves synthesizing the isoxazole ring. This can be done by reacting 5-methylisoxazole with an appropriate acylating agent to introduce the acetamide group.

-

Coupling Reaction: : The final step is the coupling of the piperazine intermediate with the isoxazole derivative. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

-

Formation of the Dihydrochloride Salt: : The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Automated Synthesis: Using robotic systems to handle multiple reaction steps.

Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.

Reduction: Reduction reactions can target the isoxazole ring or the acetamide group, potentially leading to ring opening or amine formation.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Bases: Including sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

Oxidation Products: Ketones or aldehydes derived from the hydroxyethyl group.

Reduction Products: Amines or alcohols from the isoxazole ring or acetamide group.

Substitution Products: Various functionalized derivatives of the piperazine ring.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its piperazine and isoxazole moieties.

Material Science:

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Receptor Binding Studies: Its structure allows it to interact with various biological receptors, aiding in the study of receptor-ligand interactions.

Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for its possible anti-inflammatory or antimicrobial properties.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or microbial growth.

Pathways Involved: The compound could modulate signaling pathways by inhibiting key enzymes or binding to receptors, thereby altering cellular responses.

Comparison with Similar Compounds

Target Compound vs. Thiadiazole Analog

- Structural Differences : The thiadiazole analog replaces the target’s cyclopropyl-hydroxyethyl-piperazine with a thiadiazole-sulfanyl group and a cyclopropylcarbonyl moiety.

- Physicochemical Impact: The thiadiazole and sulfanyl groups increase molecular weight (473.6 vs. 366.3 g/mol) and lipophilicity (predicted LogP ~2.8 vs. ~1.2), likely reducing aqueous solubility compared to the dihydrochloride salt form of the target .

Target Compound vs. Unsubstituted Piperazine Analog

- Structural Differences : The analog lacks the cyclopropyl-hydroxyethyl substitution on piperazine.

- Functional Impact :

- The absence of the cyclopropyl group in the analog likely reduces steric hindrance and metabolic stability .

- The dihydrochloride salt in both compounds suggests comparable solubility profiles, but the target’s hydroxyethyl group may improve target binding affinity through additional hydrogen-bonding interactions.

Hypothetical Pharmacokinetic and Binding Profiles

- Unsubstituted Piperazine Analog : Simpler structure (MW 322.19) may favor rapid systemic clearance but reduced receptor specificity due to the lack of substituents .

Biological Activity

The compound 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride is a complex organic molecule with potential applications in pharmacology, particularly within the central nervous system (CNS) domain. Its structural components include a piperazine ring, an isoxazole moiety, and a cyclopropyl group, which collectively suggest a range of biological activities.

- CAS Number : 1396882-56-6

- Molecular Formula : C₁₅H₁₈Cl₂N₄O₂

- Molecular Weight : 340.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, influencing pathways associated with mood regulation, anxiety, and potentially neurodegenerative diseases. The presence of the piperazine structure enhances its ability to cross the blood-brain barrier, making it a candidate for CNS-targeted therapies.

Antimicrobial Activity

Research has indicated that related compounds exhibit significant antimicrobial properties. For instance, studies on piperazine derivatives have shown effectiveness against various bacterial strains using the tube dilution technique. The compound's structural analogs have demonstrated comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

In vitro studies utilizing the MTT assay have assessed the anticancer potential of similar compounds. While the specific compound has not been extensively studied for anticancer properties, related derivatives have shown varying degrees of activity against cancer cell lines, suggesting that modifications to the piperazine structure can influence cytotoxicity .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives based on the piperazine framework and evaluated their biological activities. Notably, compounds with similar structures were found to exhibit promising antimicrobial and anticancer activities, indicating that further exploration of this compound may yield valuable insights into its therapeutic potential .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that modifications in the cyclopropyl and hydroxyethyl groups can significantly affect binding interactions, potentially enhancing biological activity against specific targets.

- Comparative Analysis : When compared to other piperazine derivatives, this compound's unique substituents provide distinct chemical properties that may enhance its pharmacological profile. For example, derivatives with additional functional groups have shown improved solubility and bioavailability, which are critical factors in drug development .

Data Tables

| Activity Type | Compound | Methodology | Results |

|---|---|---|---|

| Antimicrobial | Piperazine Derivative | Tube Dilution Technique | Significant activity comparable to ciprofloxacin |

| Anticancer | Piperazine Derivative | MTT Assay | Variable cytotoxicity across cancer cell lines |

| Molecular Docking | 2-Cyclopropyl Derivative | Schrodinger Maestro | Predicted high binding affinity for certain receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.